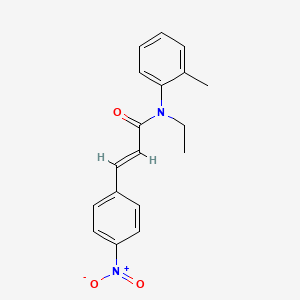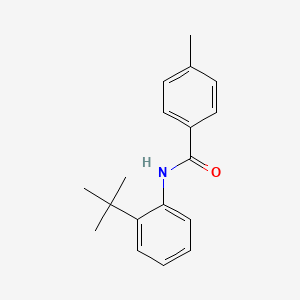
N-(2-tert-butylphenyl)-4-methylbenzamide
説明
N-(2-tert-butylphenyl)-4-methylbenzamide, also known as TBMB, is a chemical compound that belongs to the class of benzamide derivatives. It is widely used in scientific research for its potential applications in various fields, such as medicinal chemistry, drug discovery, and material science.
作用機序
The mechanism of action of N-(2-tert-butylphenyl)-4-methylbenzamide is not fully understood. However, it has been proposed that N-(2-tert-butylphenyl)-4-methylbenzamide exerts its biological effects by interacting with specific molecular targets such as enzymes, receptors, and ion channels. For example, N-(2-tert-butylphenyl)-4-methylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(2-tert-butylphenyl)-4-methylbenzamide can alter the expression of genes involved in cell growth and differentiation, leading to its anticancer activity.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)-4-methylbenzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-tert-butylphenyl)-4-methylbenzamide can inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. N-(2-tert-butylphenyl)-4-methylbenzamide has also been reported to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of inflammatory and neurodegenerative diseases.
実験室実験の利点と制限
N-(2-tert-butylphenyl)-4-methylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. N-(2-tert-butylphenyl)-4-methylbenzamide is also stable under normal laboratory conditions, allowing for long-term storage and use. However, N-(2-tert-butylphenyl)-4-methylbenzamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous-based assays. Additionally, N-(2-tert-butylphenyl)-4-methylbenzamide can exhibit cytotoxicity at high concentrations, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the research and development of N-(2-tert-butylphenyl)-4-methylbenzamide. One direction is to further explore its potential as a drug candidate for the treatment of various diseases. By optimizing its chemical structure and pharmacological properties, N-(2-tert-butylphenyl)-4-methylbenzamide can be developed into more potent and selective drug candidates with improved efficacy and safety profiles.
Another direction is to investigate the mechanism of action of N-(2-tert-butylphenyl)-4-methylbenzamide in more detail. By understanding its molecular targets and signaling pathways, researchers can gain insights into its biological effects and potential therapeutic applications.
Finally, N-(2-tert-butylphenyl)-4-methylbenzamide can be further explored as a building block for the synthesis of functional materials with novel properties and applications. By combining N-(2-tert-butylphenyl)-4-methylbenzamide with other functional groups and materials, researchers can create new materials with enhanced properties such as catalytic activity, sensing ability, and drug delivery capability.
Conclusion:
In conclusion, N-(2-tert-butylphenyl)-4-methylbenzamide is a chemical compound with potential applications in various fields such as medicinal chemistry, drug discovery, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(2-tert-butylphenyl)-4-methylbenzamide has shown promising results in preclinical studies, and further research is needed to fully explore its potential as a drug candidate and building block for functional materials.
科学的研究の応用
N-(2-tert-butylphenyl)-4-methylbenzamide has been extensively used in scientific research for its potential applications in various fields. In medicinal chemistry, N-(2-tert-butylphenyl)-4-methylbenzamide has been explored as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. N-(2-tert-butylphenyl)-4-methylbenzamide has also been reported to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of inflammatory and neurodegenerative diseases.
In drug discovery, N-(2-tert-butylphenyl)-4-methylbenzamide has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties. By modifying the chemical structure of N-(2-tert-butylphenyl)-4-methylbenzamide, researchers have been able to create compounds with enhanced potency, selectivity, and bioavailability.
In material science, N-(2-tert-butylphenyl)-4-methylbenzamide has been used as a building block for the synthesis of functional materials such as polymers, dendrimers, and metal-organic frameworks. These materials have potential applications in various fields such as catalysis, sensing, and drug delivery.
特性
IUPAC Name |
N-(2-tert-butylphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-13-9-11-14(12-10-13)17(20)19-16-8-6-5-7-15(16)18(2,3)4/h5-12H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVIVTIPCWXKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-4-methylbenzamide | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


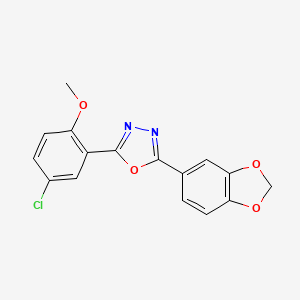
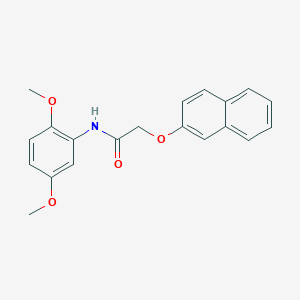
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5885943.png)
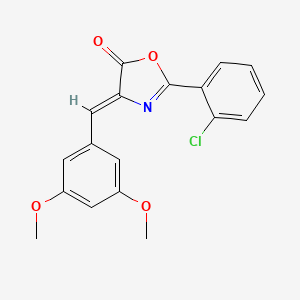
![N-[4-(benzyloxy)benzyl]-4-fluoroaniline](/img/structure/B5885960.png)
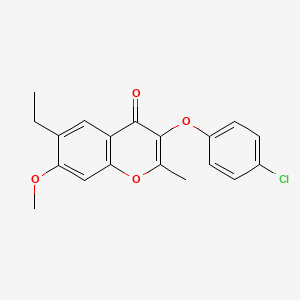
![4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine](/img/structure/B5885967.png)
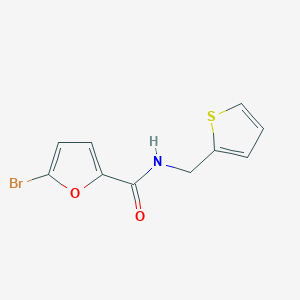

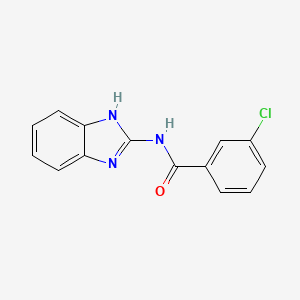
![2-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5886002.png)
